![molecular formula C15H9NO3 B14455387 4-[Oxo(phenyl)acetyl]phenyl cyanate CAS No. 75006-13-2](/img/structure/B14455387.png)
4-[Oxo(phenyl)acetyl]phenyl cyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Oxo(phenyl)acetyl]phenyl cyanate is a chemical compound with the molecular formula C15H9NO3 It is known for its unique structure, which includes a cyanate group attached to a phenyl ring that is further substituted with an oxo(phenyl)acetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Oxo(phenyl)acetyl]phenyl cyanate typically involves the reaction of 4-acetylphenyl cyanate with appropriate reagents under controlled conditions. One common method involves the use of cyanic acid as a cyanating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions
4-[Oxo(phenyl)acetyl]phenyl cyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
4-[Oxo(phenyl)acetyl]phenyl cyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[Oxo(phenyl)acetyl]phenyl cyanate involves its interaction with specific molecular targets. The cyanate group can participate in nucleophilic addition reactions, while the oxo(phenyl)acetyl group can undergo various transformations. These interactions can affect biological pathways and molecular functions, making the compound of interest in medicinal chemistry .
類似化合物との比較
Similar Compounds
4-Acetylphenyl cyanate: Similar structure but lacks the oxo(phenyl)acetyl group.
Phenyl cyanate: Simpler structure with only a cyanate group attached to a phenyl ring.
4-Oxo(phenyl)acetyl chloride: Similar functional groups but different reactivity due to the presence of a chloride instead of a cyanate.
Uniqueness
4-[Oxo(phenyl)acetyl]phenyl cyanate is unique due to its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in research and industry .
特性
CAS番号 |
75006-13-2 |
|---|---|
分子式 |
C15H9NO3 |
分子量 |
251.24 g/mol |
IUPAC名 |
[4-(2-oxo-2-phenylacetyl)phenyl] cyanate |
InChI |
InChI=1S/C15H9NO3/c16-10-19-13-8-6-12(7-9-13)15(18)14(17)11-4-2-1-3-5-11/h1-9H |
InChIキー |
UGLZFXUPESMOBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)
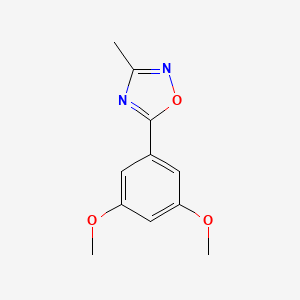
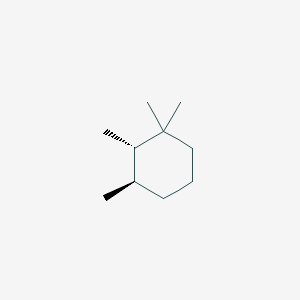

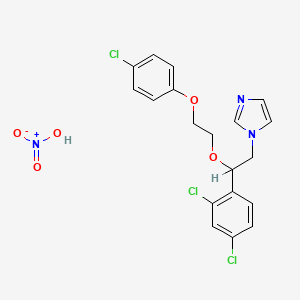
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)
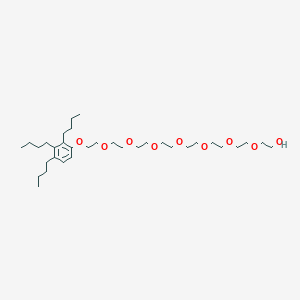
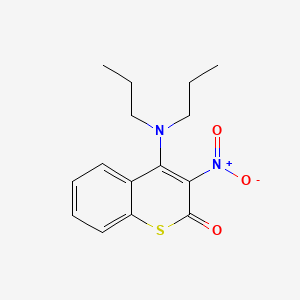
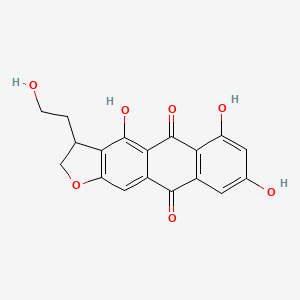

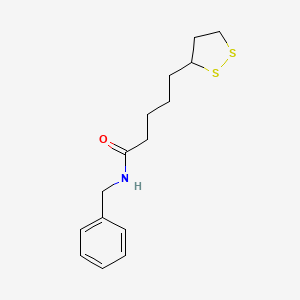
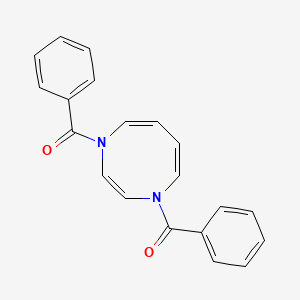

![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)
